2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mecanismo De Acción
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 acts as a selective antagonist of the adenosine A2A receptor. Adenosine A2A receptors are primarily found in the brain, where they play a role in regulating neurotransmitter release and modulating neuronal activity. By blocking the adenosine A2A receptor, this compound 58261 can modulate these processes and potentially improve symptoms associated with various diseases.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release and neuronal activity, this compound 58261 has been shown to have other biochemical and physiological effects. For example, this compound 58261 has been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity. Additionally, this compound 58261 has been shown to reduce oxidative stress and inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 has several advantages for laboratory experiments. It is a highly selective antagonist of the adenosine A2A receptor, which makes it an ideal tool for studying the role of this receptor in various processes. Additionally, this compound 58261 is a potent compound, which allows for the use of lower concentrations in experiments. However, one limitation of this compound 58261 is that it may have off-target effects at higher concentrations, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261. One area of interest is the potential therapeutic applications of this compound 58261 in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, researchers may investigate the potential use of this compound 58261 in combination with other drugs for the treatment of various diseases. Finally, researchers may continue to investigate the biochemical and physiological effects of this compound 58261 to gain a better understanding of its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 involves several steps, including the reaction of 2,4,7,8-tetramethylimidazo[1,2-a]pyridine with naphthalen-1-ylmethyl bromide, followed by the reaction with 2,6-dioxopurin-9-ylmethanesulfonate. This process yields this compound 58261 as a white crystalline powder.
Aplicaciones Científicas De Investigación
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound 58261 has been shown to improve motor function and reduce the risk of dyskinesia. In Huntington's disease, this compound 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function. Additionally, this compound 58261 has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
2,4,7,8-tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-13-14(2)27-18-19(24(3)22(29)25(4)20(18)28)23-21(27)26(13)12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPROLZOAWDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC5=CC=CC=C54)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.